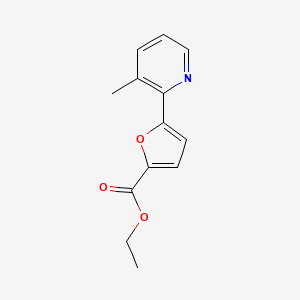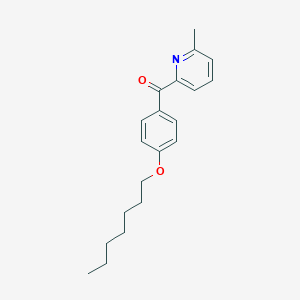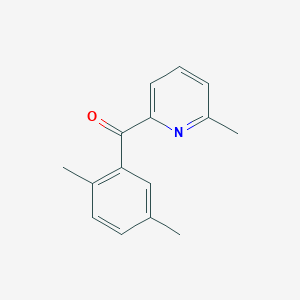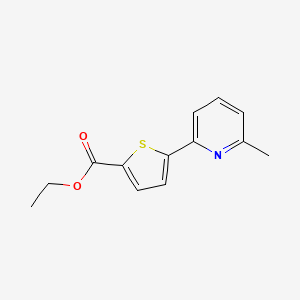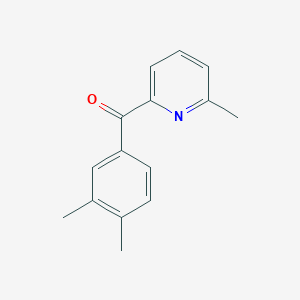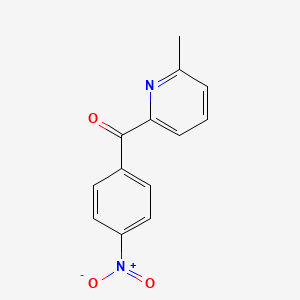
2-(4-Iodobenzoyl)-4-methylpyridine
説明
Synthesis Analysis
The synthesis of “2-(4-Iodobenzoyl)-4-methylpyridine” involves the use of 4-Iodobenzoyl chloride . The compound is relatively easy to synthesize and purify.
Molecular Structure Analysis
The molecular formula of “2-(4-Iodobenzoyl)-4-methylpyridine” is C13H10INO . The compound has a molecular weight of 323.13 .
Chemical Reactions Analysis
The compound has been used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 120-121 °C/1 mmHg and a melting point of 63-65 °C .
科学的研究の応用
Hydrogen Bonded Supramolecular Association
The study by (Khalib et al., 2014) discusses the crystal structures of four molecular salts derived from self-assembly involving 2-amino-4-methylpyridine. These salts exhibit supramolecular [R22(8)] heterosynthons, forming one to three-dimensional framework structures through various non-covalent interactions, including hydrogen bonds.
Hydrogenation and Desulfurization
Egorova and Prins (2004) investigated the influence of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene and its effect on the hydrodenitrogenation of 2-methylpyridine (Egorova & Prins, 2004). They found that 2-methylpyridine strongly suppressed the hydrogenation pathway of dibenzothiophene hydrodesulfurization.
Schiff Base Substitutions in Crown Ethers
Hayvalı et al. (2003) synthesized new laterally functionalized crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with compounds including 2-amino-4-methylpyridine (Hayvalı et al., 2003). These crown compounds displayed tautomeric equilibria and were characterized using various spectroscopic techniques.
Crystal Structure of Organic Acid–Base Salts
Thanigaimani et al. (2015) characterized the crystal structures of two organic acid-base salts obtained from 2-amino-6-methylpyridine and methylbenzoic acids (Thanigaimani et al., 2015). These compounds displayed two and three-dimensional framework structures, facilitated by noncovalent interactions like N—H…O hydrogen bonds.
Mild Steel Corrosion Inhibition
The study by Mert et al. (2014) explored the corrosion inhibition properties of 2-amino-4-methylpyridine on mild steel in acidic conditions (Mert et al., 2014). They concluded that the compound acts as an effective inhibitor, with its efficiency related to the energy band gap of its molecular orbitals.
Synthesis and Structure of Silver(I) Complexes
Fengwu Wang, Yijun Wei, and Qi-Yong Zhu (2010) synthesized two silver(I) complexes using 2-amino-4-methylpyridine. They found distinct linear and distorted triangular geometries in these complexes, stabilized by intermolecular hydrogen bonds (Wang, Wei, & Zhu, 2010).
Electrospray Mass Spectrometry of N-linked Carbohydrates
Harvey (2000) demonstrated the application of electrospray and collision-induced dissociation mass spectrometry for N-linked carbohydrates derivatized with compounds including 2-aminopyridine (Harvey, 2000). This technique allowed detailed analysis of glycan structures.
Spin-Crossover Iron(II) Complexes
Nishi et al. (2010) studied 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine as a ligand in spin-crossover iron(II) complexes. They observed a steep one-step spin crossover between high-spin and low-spin states, influenced by intermolecular hydrogen bonds (Nishi et al., 2010).
Safety And Hazards
特性
IUPAC Name |
(4-iodophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFFQHVRICVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




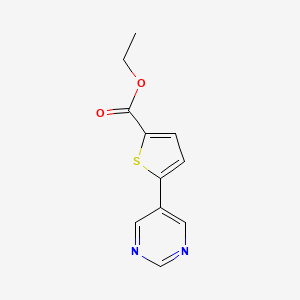
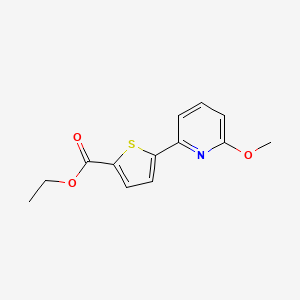
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)

